Tetraethoxygermane

Gas Chromatography Stationary Phase Thermal Stability

Tetraethoxygermane [TEOG, Ge(OC₂H₅)₄, CAS 14165-55-0] is a metal-organic germanium alkoxide characterized by four ethoxy ligands coordinated to a central germanium atom. It is a clear, colorless liquid with a density of 1.14 g/mL at 25 °C, a boiling point of 185–186 °C, and a refractive index n20/D of 1.407.

Molecular Formula C8H20GeO4
Molecular Weight 252.87 g/mol
Cat. No. B7984422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethoxygermane
Molecular FormulaC8H20GeO4
Molecular Weight252.87 g/mol
Structural Identifiers
SMILESCCO[Ge](OCC)(OCC)OCC
InChIInChI=1S/C8H20GeO4/c1-5-10-9(11-6-2,12-7-3)13-8-4/h5-8H2,1-4H3
InChIKeyGXMNGLIMQIPFEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraethoxygermane (TEOG) – High-Purity Germanium Alkoxide for Precision Sol-Gel, CVD, and Optical Material Synthesis


Tetraethoxygermane [TEOG, Ge(OC₂H₅)₄, CAS 14165-55-0] is a metal-organic germanium alkoxide characterized by four ethoxy ligands coordinated to a central germanium atom . It is a clear, colorless liquid with a density of 1.14 g/mL at 25 °C, a boiling point of 185–186 °C, and a refractive index n20/D of 1.407 . The compound is primarily employed as a sol-gel intermediate for optical fiber preforms and monoliths, as a chemical vapor deposition (CVD) precursor for GeO₂ thin films, and in the fabrication of germania-silica hybrid materials . Its controlled hydrolytic sensitivity (rating 7 – reacts slowly with moisture/water) [1] and the lability of the Ge–O–Ge linkage differentiate it from both silicon-based analogs and other germanium precursors, enabling tailored network architectures in hybrid organic-inorganic materials [2].

Why Tetraethoxygermane Cannot Be Simply Replaced by Other Germanium Alkoxides or Chlorides in Critical Material Processes


Germanium alkoxides exhibit markedly different hydrolysis and condensation kinetics that depend on the steric and electronic nature of the alkoxy group [1]. Tetraethoxygermane reacts slowly with moisture (hydrolytic sensitivity 7) and yields high-purity GeO₂ networks, whereas shorter-chain alkoxides such as tetramethoxygermane hydrolyze rapidly and lack the thermal stability required for elevated-temperature CVD processing [1]. Even isostructural analogs like tetraisopropoxygermanium display “greater reactivity towards hydrolysis and condensation,” complicating gel-time control and compromising nanostructural uniformity [1]. In contrast, germanium tetrachloride (GeCl₄) introduces chloride impurities that can degrade optical and electronic film performance [2]. These fundamental differences in precursor chemistry, purity, and thermal behavior mean that direct substitution without re-optimization of the synthesis protocol typically fails to reproduce film quality, thermal stability, or optical properties [2].

Quantitative Differentiation Evidence for Tetraethoxygermane Versus Closest Analogs


Thermal Stability of TEOG-Derived Germania-PDMS Coatings Outperforms Commercial Cyano-PDMS by >50 °C

Germania-PDMS hybrid coatings prepared from tetraethoxygermane retained unchanged extraction characteristics up to 330 °C, whereas commercial cyano-PDMS coatings exhibit a maximum operation temperature below 280 °C [1]. This represents an improvement of at least 50 °C in thermal tolerance, attributable to the covalent attachment of the sol-gel germania network to the fused-silica capillary surface [1].

Gas Chromatography Stationary Phase Thermal Stability Sol-Gel Coating

Oxide-Free GeS₂ Film Formation with TEOG Versus Oxide-Contaminated Films with Germanium Tetrachloride

In a direct sol-gel comparison, tetraethoxygermanium yielded GeS₂ films in which “the film composition contained germanium sulfide without detectable oxide impurities,” whereas germanium tetrachloride (GeCl₄) consistently produced films with “some oxide contamination” as detected by infrared spectroscopy and X-ray photoemission spectrometry [1]. Oxide impurities are known to quench photoluminescence from rare-earth dopants such as Pr³⁺, making TEOG the preferred precursor for active planar waveguide materials operating in the 1.3 μm telecommunications band [1].

Sol-Gel Processing Germanium Sulfide Thin Films Optical Waveguides

Controlled Hydrolysis Rate of TEOG Enables Reproducible Sol-Gel Processing Versus Highly Reactive Tetraisopropoxygermanium

Tetraethoxygermanium is assigned a hydrolytic sensitivity rating of 7 (reacts slowly with moisture/water) by the manufacturer [1]. In contrast, related germanium alkoxides such as tetraisopropoxygermanium exhibit “greater reactivity towards hydrolysis and condensation reactions,” which limits gel-time predictability and often results in non-uniform network architectures [2]. The slower hydrolysis kinetics of TEOG allow systematic tuning of sol-gel polymerization, yielding both xerogels and aerogels with controlled porosity [2].

Sol-Gel Chemistry Hydrolytic Sensitivity Process Control Aerogel Synthesis

Higher Boiling Point of TEOG Extends CVD Process Window Relative to Tetramethoxygermane

Tetraethoxygermane possesses a boiling point of 185–186 °C at atmospheric pressure , which is approximately 120 °C higher than that of tetramethoxygermane (66–67 °C at 36 mmHg) . The elevated boiling point permits higher substrate temperatures during pulsed MOCVD of GeO₂ interfacial layers, facilitating self-limited adsorption and improving film density and etch resistance [1]. This thermal advantage allows TEOG to be used in high-k/Ge gate stack fabrication without precursor pre-decomposition issues that plague more volatile germanium alkoxides [1].

Chemical Vapor Deposition CVD GeO₂ Thin Films Process Window

Refractive Index Match of TEOG-Derived GeS₂ Films to Dense Chalcogenide Glass for Integrated Optics

Films prepared from tetraethoxygermanium via the sol-gel route achieved refractive indices close to that expected for dense GeS₂ glass (n ≈ 2.2–2.4 in the near-infrared) [1]. The precursor itself has a refractive index of 1.407 (n20/D) , which promotes homogeneous mixing in the sol and uniform film formation. GeCl₄-derived films, meanwhile, frequently exhibit oxide contamination that shifts the refractive index away from the target value [1]. The excellent index match is critical for planar waveguide applications where precise refractive index control determines mode confinement and propagation loss [1].

Refractive Index Optical Waveguides GeS₂ Glass Planar Optics

High-Impact Application Scenarios Where Tetraethoxygermane's Differentiation Drives Procurement Decisions


High-Temperature Gas Chromatography Stationary Phases for Petrochemical and Environmental Analysis

TEOG-derived germania-PDMS columns withstand operation up to 330 °C, at least 50 °C higher than commercial cyano-PDMS columns, while maintaining extraction performance after prolonged exposure to extreme pH (1.3–13) [1]. This durability enables analysis of high-boiling polycyclic aromatic hydrocarbons, aldehydes, and polar phenols at temperatures where conventional columns fail, making TEOG the feedstock of choice for fabricating next-generation GC stationary phases [1].

Oxide-Free GeS₂ Planar Waveguides for Pr³⁺-Doped Integrated Optic Amplifiers

Sol-gel processing with TEOG produces GeS₂ films free of detectable oxide impurities, unlike films from GeCl₄ [2]. Oxide-free hosts suppress non-radiative multiphonon relaxation of Pr³⁺ ions, maximizing fluorescence lifetime at 1.3 μm. Researchers developing integrated optic amplifiers for telecommunications networks should select TEOG to avoid the performance penalty imposed by oxide contamination [2].

Pulsed MOCVD of High-Quality GeO₂ Interfacial Layers for Advanced Gate Stacks

The relatively high boiling point (185–186 °C) of TEOG enables pulsed MOCVD deposition of thin GeO₂ layers with self-limited adsorption and precise thickness control [3]. The resulting GeO₂ films exhibit high etching tolerance to Al₂O₃ deposition and reduce interface state density in Al₂O₃/Ge gate stacks, meeting the stringent requirements for future high-mobility channel transistors [3].

Reproducible Sol-Gel Synthesis of Germania Xerogels and Aerogels with Controlled Porosity

The slow, controllable hydrolysis of TEOG (sensitivity rating 7) [4] versus the high reactivity of tetraisopropoxygermanium [5] allows systematic variation of gelation parameters to produce xerogels and aerogels with tailored pore architectures. Industrial manufacturers seeking batch-to-batch reproducibility and tunable porosity for catalyst supports or thermal insulation should prefer TEOG for its processing latitude [5].

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